N'-Nitrosopentyl-(3-picolyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

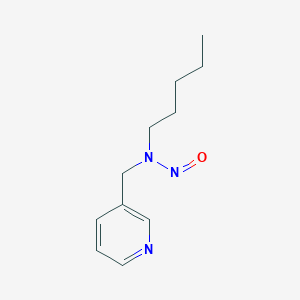

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol. This compound is also known by other names such as N’-Nitrosopentyl-(3-picolyl)amine and N-Nitroso-N-pentyl-3-pyridinemethanamine

Preparation Methods

The synthesis of N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide typically involves the reaction of pentylamine with pyridine-3-carboxaldehyde, followed by nitrosation. The reaction conditions often include the use of an acidic medium to facilitate the formation of the nitrous amide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitrous amide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrous amide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the nitrous amide group plays a crucial role in its biological activity .

Comparison with Similar Compounds

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide can be compared with other similar compounds, such as:

N-nitroso-N-methylurea: Another nitrous amide derivative with different alkyl groups.

N-nitroso-N-ethylurea: Similar structure but with an ethyl group instead of a pentyl group.

N-nitroso-N-propylurea: Contains a propyl group, making it less bulky compared to the pentyl derivative.

The uniqueness of N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide lies in its specific combination of the pentyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties.

Biological Activity

N'-Nitrosopentyl-(3-picolyl)amine, a nitrosamine compound, has garnered attention due to its potential biological activities and implications in toxicology and carcinogenesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a member of the nitrosamine family, characterized by the presence of a nitroso group attached to a secondary amine. Its chemical structure can be represented as follows:

- Molecular Formula : C12H16N4O

- Molecular Weight : 232.28 g/mol

Nitrosamines are known to undergo metabolic activation in the body, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. The biological activity of this compound primarily revolves around its potential as a carcinogen.

- Metabolic Activation : Upon ingestion or exposure, this compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into electrophilic species capable of forming DNA adducts.

- DNA Damage : The formation of these adducts can lead to mutations during DNA replication, contributing to carcinogenesis. Studies have shown that similar nitrosamines can induce mutations in various cell lines, indicating a potential risk associated with this compound exposure.

Carcinogenic Potential

Research indicates that nitrosamines, including this compound, exhibit significant carcinogenic properties:

- Animal Studies : In rodent models, exposure to nitrosamines has been linked to various types of cancer, particularly in the liver and lungs. For instance, studies have demonstrated that administration of nitrosamines leads to tumor formation in laboratory animals .

- Mechanistic Insights : The carcinogenicity is often attributed to the ability of these compounds to cause oxidative stress and DNA damage through the generation of reactive oxygen species (ROS) during metabolic processes .

Case Studies

- Tobacco-Related Research : this compound is structurally related to tobacco-specific nitrosamines (TSNAs), which are potent carcinogens found in tobacco products. Research has shown that TSNAs can lead to significant increases in cancer risk among smokers and those exposed to secondhand smoke .

- Human Exposure Studies : Epidemiological studies have indicated that individuals exposed to environments with high levels of nitrosamines (e.g., certain occupational settings or dietary sources) may have elevated risks for cancers such as esophageal and gastric cancers .

Data Tables

The following table summarizes key findings from various studies on this compound and related compounds:

Properties

IUPAC Name |

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-3-4-8-14(13-15)10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALWODOTRBXTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CC1=CN=CC=C1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407875 |

Source

|

| Record name | N'-Nitrosopentyl-(3-picolyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124521-15-9 |

Source

|

| Record name | N'-Nitrosopentyl-(3-picolyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.